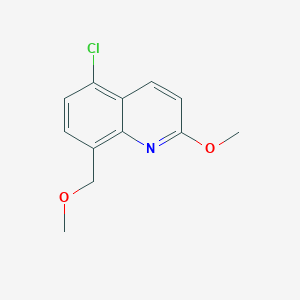
5-Chloro-2-methoxy-8-(methoxymethyl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-2-methoxy-8-(methoxymethyl)quinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a chlorine atom at the 5-position, a methoxy group at the 2-position, and a methoxymethyl group at the 8-position of the quinoline ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-methoxy-8-(methoxymethyl)quinoline can be achieved through various synthetic routes. One common method involves the alkylation of 5-chloro-8-methoxy-2-(bromomethyl)quinoline with methanol in the presence of a base . The reaction conditions typically include the use of a solvent such as dichloromethane and a base like potassium carbonate to facilitate the alkylation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar alkylation reactions. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent choice, and reaction time. Advanced purification techniques like recrystallization and chromatography are often employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
5-Chloro-2-methoxy-8-(methoxymethyl)quinoline undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinoline derivatives with hydroxyl groups.
Reduction: The chlorine atom can be reduced to form 2-methoxy-8-(methoxymethyl)quinoline.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Formation of quinoline derivatives with hydroxyl groups.
Reduction: Formation of 2-methoxy-8-(methoxymethyl)quinoline.
Substitution: Formation of quinoline derivatives with substituted nucleophiles at the 5-position.
科学的研究の応用
5-Chloro-2-methoxy-8-(methoxymethyl)quinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Utilized in the development of materials with specific properties, such as dyes and pigments.
作用機序
The mechanism of action of 5-Chloro-2-methoxy-8-(methoxymethyl)quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
類似化合物との比較
Similar Compounds
5-Chloro-8-methoxy-2-(bromomethyl)quinoline: Similar structure but with a bromomethyl group instead of a methoxymethyl group.
2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline: Similar quinoline derivative with different substituents.
Uniqueness
5-Chloro-2-methoxy-8-(methoxymethyl)quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methoxy and methoxymethyl groups enhances its solubility and reactivity, making it a valuable compound for various applications.
特性
CAS番号 |
591244-01-8 |
|---|---|
分子式 |
C12H12ClNO2 |
分子量 |
237.68 g/mol |
IUPAC名 |
5-chloro-2-methoxy-8-(methoxymethyl)quinoline |
InChI |
InChI=1S/C12H12ClNO2/c1-15-7-8-3-5-10(13)9-4-6-11(16-2)14-12(8)9/h3-6H,7H2,1-2H3 |
InChIキー |
UGHONAYCNVGVSU-UHFFFAOYSA-N |
正規SMILES |
COCC1=C2C(=C(C=C1)Cl)C=CC(=N2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-Hydroxy-3,4-dihydrobenzo[j]phenanthridine-1,7,12(2H)-trione](/img/structure/B14219380.png)
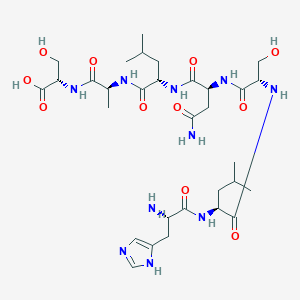
![Chloro(dimethyl)({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)stannane](/img/structure/B14219406.png)
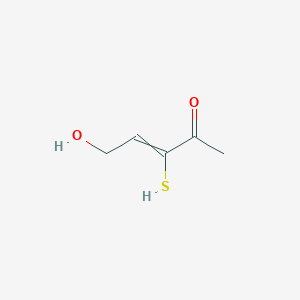
![2-[(2-Phosphonoethyl)amino]ethane-1-sulfonic acid](/img/structure/B14219423.png)
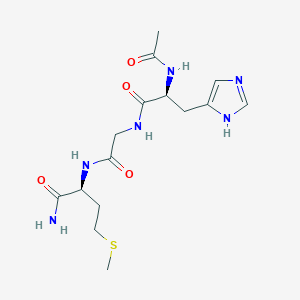
![4-(Dibenzo[b,d]thiophene-2-carbonyl)benzoic acid](/img/structure/B14219440.png)

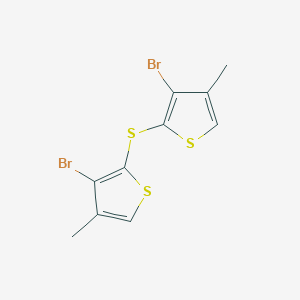



![{2-[4-(3,4,5-Trimethylhexan-2-YL)phenoxy]ethoxy}acetic acid](/img/structure/B14219493.png)

